2-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
Overview
Description
2-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C14H9F3N2O3 and its molecular weight is 310.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.05652664 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis
2-Nitro-N-[4-(trifluoromethyl)phenyl]benzamide has been synthesized and characterized, revealing its orthorhombic crystal structure through single-crystal X-ray diffraction. This study provides insights into the molecular geometry, including the dihedral angles between aromatic rings and the orientation of nitro groups, which could be crucial for understanding the compound's interaction in various applications (Saeed, Hussain, & Flörke, 2008).
Polymer Synthesis
The compound plays a role in the synthesis of well-defined aromatic polyamides and block copolymers. A study demonstrated the chain-growth polycondensation process to produce poly(p-benzamide) and its block copolymers, indicating potential applications in material science for creating polymers with specific properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Corrosion Inhibition
A related derivative, N-phenyl-benzamide, has been evaluated for its efficacy as a corrosion inhibitor on mild steel in acidic environments. This research could lead to applications in protecting metals from corrosion, highlighting the importance of such compounds in industrial settings (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Nucleoside Transport Inhibition
Investigations into analogues of 4-nitrobenzylthioinosine, aiming to replace the ribose moiety with substituted benzyl groups, revealed compounds with lower polarity and higher affinity for the nucleoside transport protein ENT1. Such findings suggest potential therapeutic applications, particularly in enhancing drug delivery to the central nervous system (Tromp, van Ameijde, Pütz, Sundermann, Sundermann, von Frijtag Drabbe Künzel, & IJzerman, 2004).
High-Performance Polymers
The synthesis of new poly(arylene ether amide)s with trifluoromethyl pendent groups through nucleophilic nitro displacement reaction showcases the development of materials with superior properties, such as high glass transition temperatures and solubility in organic solvents. These polymers' characteristics make them suitable for advanced applications in coatings, films, and engineering plastics (Lee & Kim, 2002).
Properties
IUPAC Name |
2-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)9-5-7-10(8-6-9)18-13(20)11-3-1-2-4-12(11)19(21)22/h1-8H,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNVRNVKNHZPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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